Oseltamivir acid

概要

説明

この化合物はノイラミニダーゼ阻害剤であり、インフルエンザウイルスの表面にあるノイラミニダーゼ酵素の機能を阻害することで、ウイルスが体内での拡散を防ぐ働きをします。 .

合成方法

合成経路と反応条件

オセルタミビル酸の合成は、天然に存在するシキミ酸から始まる複数の工程を伴います。このプロセスには、保護・脱保護工程、エステル化、還元、アシル化などの様々な化学変換が含まれます。重要な工程の1つには、シキミ酸からそのアジド誘導体への変換、続いてアミンを形成するための還元、そしてオセルタミビル酸を得るためのアシル化が含まれます。 .

工業生産方法

オセルタミビル酸の工業生産は、通常、大型の化学反応器と厳格な品質管理対策を用いて、最終製品の純度と効力を保証します。このプロセスは、高収率とコスト効率を追求したもので、連続フロー化学やバイオ触媒などの高度な技術がしばしば採用されます。 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir Acid involves multiple steps, starting from shikimic acid, a naturally occurring compound. The process includes protection and deprotection steps, as well as various chemical transformations such as esterification, reduction, and acylation. One of the key steps involves the conversion of shikimic acid to its azide derivative, followed by reduction to form the amine, which is then acylated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for high yield and cost-effectiveness, often employing advanced techniques such as continuous flow chemistry and biocatalysis .

化学反応の分析

Formal Total Syntheses (2013)

Approach 1: Copper-Catalyzed Three-Component Reaction

Approach 2: l-Glutamic Acid Strategy

-

Uses l-glutamic acid γ-ester as a chiral source.

Corey’s Butadiene-Based Route (2006)

Key Steps :

-

Diels-Alder reaction :

-

Amide and lactam formation :

-

Bromination and elimination :

-

Aziridine formation and ring-opening :

Final Step : Deprotection with phosphoric acid yields oseltamivir acid .

Patent Method (2014)

Key Steps :

-

Diels-Alder reaction :

-

Aziridine formation :

-

Hydrogenation and acetylation :

Critical Transformations

-

Aziridination :

-

Ring-Opening :

-

Stereocontrol :

科学的研究の応用

Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate, a neuraminidase inhibitor used to treat and prevent influenza A and B viruses . While the search results primarily discuss oseltamivir and oseltamivir phosphate, some information regarding this compound can be extracted.

Mechanism of Action

this compound functions by inhibiting the neuraminidase enzyme found on the surface of influenza viruses . This inhibition is crucial in preventing the virus from entering uninfected cells, releasing newly formed virus particles from infected cells, and further spreading infection within the body . By reducing viral shedding and infectivity, this compound effectively combats influenza .

Pharmacokinetics

Following oral administration of oseltamivir phosphate, the ethyl ester prodrug, this compound demonstrates good bioavailability in multiple species . In humans, oral oseltamivir leads to dose-proportional increases in plasma concentrations of this compound and has a prolonged plasma half-life of 7–9 hours, allowing for infrequent dosing .

Clinical Efficacy

Oseltamivir treatment has been shown to significantly reduce the duration of illness among individuals infected with seasonal influenza . Furthermore, studies indicate that oseltamivir is associated with significant reductions in the risk of developing secondary pneumonia, respiratory illnesses, and otitis media and its complications . It also decreases the risk of hospitalization for any reason, particularly due to respiratory illnesses .

Special Populations

In immunocompromised patients, such as hematopoietic stem cell transplant recipients, oseltamivir has demonstrated efficacy in preventing illness progression and death . A retrospective study in adults with hematological malignancies who had undergone hematopoietic stem cell transplantation (HSCT) showed that the incidence of pneumonia was significantly lower in patients infected with influenza A treated with oseltamivir . Similar findings were observed in patients infected with influenza B, with no deaths from influenza in those receiving neuraminidase inhibitor therapy, compared to a significant percentage in those who did not .

Combination Therapies

Co-administration of oseltamivir and probenecid has been studied, with results indicating that probenecid can increase exposure to oseltamivir carboxylate (this compound) . This suggests that tubular secretion of this compound proceeds via the anionic pathway, although clinically relevant interactions with other drugs are unlikely .

作用機序

オセルタミビル酸は、インフルエンザウイルスの表面にあるノイラミニダーゼ酵素を阻害することで効果を発揮します。この酵素は、宿主細胞の表面にあるシアル酸残基を切断する役割を担っており、新しいウイルス粒子の放出を促進します。この酵素を阻害することで、オセルタミビル酸はウイルスが新しい細胞に拡散するのを防ぎ、感染を制限します。 .

類似化合物の比較

類似化合物

ザナミビル: インフルエンザの治療に使用される別のノイラミニダーゼ阻害剤。

ペラミビル: 重症のインフルエンザ症例に対する静脈内ノイラミニダーゼ阻害剤。

ラニナミビル: 一部の国で使用されている長効性ノイラミニダーゼ阻害剤。

独自性

オセルタミビル酸は、経口バイオアベイラビリティとプロドラッグ(オセルタミビル)として投与できる点が特徴で、体内では活性型に変換されます。これにより、吸入または静脈内投与が必要な他のノイラミニダーゼ阻害剤と比べて、患者にとってより便利です。 .

類似化合物との比較

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

Laninamivir: A long-acting neuraminidase inhibitor used in some countries.

Uniqueness

Oseltamivir Acid is unique due to its oral bioavailability and its ability to be administered as a prodrug (Oseltamivir), which is then converted to the active form in the body. This makes it more convenient for patients compared to other neuraminidase inhibitors that may require inhalation or intravenous administration .

生物活性

Oseltamivir acid, the active metabolite of oseltamivir, is a neuraminidase inhibitor primarily used in the treatment and prevention of influenza. Its biological activity is crucial for understanding its therapeutic effects and resistance mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical trials, resistance patterns, and case studies.

Pharmacodynamics

This compound exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.

- Neuraminidase Inhibition : this compound binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on glycoproteins. This action inhibits viral replication.

- Selectivity : The compound exhibits selectivity for viral neuraminidases over human sialidases, although studies have shown limited inhibition against certain human sialidases (NEU1, NEU3, NEU4) at high concentrations .

Efficacy in Clinical Trials

Oseltamivir has been extensively studied for its efficacy in treating influenza. A systematic review indicated that oseltamivir significantly reduces the duration of influenza symptoms and prevents complications.

Resistance Patterns

Resistance to oseltamivir has been observed in some strains of influenza virus. Mutations in the neuraminidase gene can confer resistance, impacting treatment outcomes.

Key Findings on Resistance

- In a study involving children treated with oseltamivir, mutations such as Arg292Lys and Asn294Ser were identified, leading to a significant reduction in sensitivity to oseltamivir .

- Resistance mutations can emerge during treatment, necessitating monitoring for drug-resistant strains .

Case Studies

Several case studies have documented the clinical effects and resistance patterns associated with oseltamivir treatment.

- Case Study on Resistance Development :

- Efficacy in Immunocompromised Patients :

特性

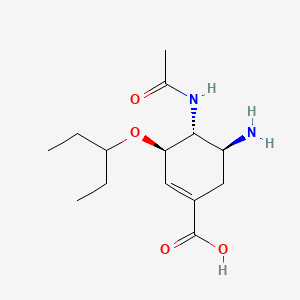

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171996 | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187227-45-8 | |

| Record name | Ro 64-0802 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。